molecular formula C12H22N2O3 B13889435 Tert-butyl2-oxa-6,9-diazaspiro[3.6]decane-6-carboxylate

Tert-butyl2-oxa-6,9-diazaspiro[3.6]decane-6-carboxylate

Cat. No.: B13889435
M. Wt: 242.31 g/mol
InChI Key: WDPWLNHOQCCQKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-oxa-6,9-diazaspiro[3.6]decane-6-carboxylate (molecular formula: C₁₃H₂₄N₂O₂; molecular weight: 240.34 g/mol) is a spirocyclic compound featuring a bicyclic structure with a central spiro atom connecting two heterocyclic rings: a six-membered 2-oxa-6,9-diazaspiro ring system and a smaller three-membered ring (spiro[3.6]decane) . The tert-butyl carboxylate group enhances steric protection and modulates solubility, making it valuable in medicinal chemistry and synthetic intermediates .

Properties

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

IUPAC Name

tert-butyl 2-oxa-6,9-diazaspiro[3.6]decane-6-carboxylate

InChI

InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-5-4-13-6-12(7-14)8-16-9-12/h13H,4-9H2,1-3H3

InChI Key

WDPWLNHOQCCQKW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC2(C1)COC2

Origin of Product

United States

Preparation Methods

Chemical Identity and Structure

  • Chemical Name: tert-butyl 2-oxa-6,9-diazaspiro[3.6]decane-6-carboxylate
  • Molecular Formula: C12H22N2O3
  • Key Structural Features:
    • Spirocyclic ring system combining a 2-oxa (oxygen-containing) and diazaspiro (two nitrogen atoms in the spiro ring) motif
    • tert-butyl carbamate protecting group on the nitrogen at position 6
    • Decane backbone with spiro fusion between a 3-membered and 6-membered ring system

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 2-oxa-6,9-diazaspiro[3.6]decane-6-carboxylate typically involves the construction of the spirocyclic core followed by installation of the tert-butyl carbamate protecting group. The preparation can be broadly categorized into:

Reported Synthetic Routes

Spirocyclization and Boc Protection (Patent WO2018087602A1)
  • A mixture of amino-containing precursors is reacted under controlled temperature (20–30 °C) to form the diazaspiro intermediate.
  • The tert-butoxycarbonyl (Boc) group is introduced as a protecting group on the nitrogen atom at position 6.
  • The reaction mixture is seeded with a related spirocyclic compound to promote crystallization and enhance enantiomeric purity.
  • The process involves cooling steps and stirring over extended periods (up to 15 hours) to achieve high purity and yield.
  • Enantiomeric purity of the (S)-isomer reaches approximately 78.55% area by HPLC analysis.
  • The reaction conditions include controlled cooling from 30 °C to 20 °C and filtration to separate the product from the filtrate for further processing.
Iodocyclization-Based Synthesis (Seminal Research Procedures)
  • Starting from amino alcohols, iodocyclization is employed to form the spirocyclic ring system.
  • Typical reagents include lithium diisopropylamide (LDA) for deprotonation, followed by bromination or iodination to induce cyclization.
  • The Boc protecting group is introduced before or after the cyclization step, depending on the substrate stability.
  • Yields reported for related spirocyclic carbamates range from 63% to 91%, with isolated products as oils or solids.
  • Characterization data include ^1H and ^13C NMR, GCMS, and HRMS confirming the molecular structure and purity.

Summary Table of Preparation Methods

Method Type Key Reagents/Conditions Yield (%) Product Form Notes Reference
Spirocyclization + Boc protection Amino precursors, Boc2O, controlled cooling (20–30 °C), seeding Not specified Crystalline solid Enantiomeric purity ~78.5% (S-isomer)
Iodocyclization LDA, Br2 or I2, LiAlH4, Boc protection 63–91 Oil or solid Detailed NMR and HRMS characterization
Pd-catalyzed cross-coupling Pd(PPh3)4, K2CO3 or KOAc, 1,4-dioxane/toluene, 80 °C 93 Off-white solid Used for derivatives, not direct synthesis

Detailed Research Findings

  • The spirocyclization approach under mild temperature control and seeding techniques ensures high stereoselectivity and purity, critical for pharmaceutical applications.
  • Iodocyclization methods provide a versatile route to various spirocyclic carbamates, allowing structural modifications and functional group tolerance.
  • Palladium-catalyzed cross-coupling expands the utility of tert-butyl 2-oxa-6,9-diazaspiro derivatives by enabling late-stage diversification, important for medicinal chemistry optimization.
  • Characterization techniques consistently include proton and carbon NMR, high-resolution mass spectrometry (HRMS), and chromatographic purity analysis, confirming the identity and quality of the synthesized compounds.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl2-oxa-6,9-diazaspiro[3.6]decane-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Tert-butyl2-oxa-6,9-diazaspiro[3.6]decane-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl2-oxa-6,9-diazaspiro[3.6]decane-6-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

(a) Spiro Ring Size and Heteroatom Positioning
Compound Name Spiro System Heteroatom Positions Key Functional Groups Molecular Formula References
Target Compound [3.6]decane 2-oxa, 6,9-diaza tert-butyl carboxylate C₁₃H₂₄N₂O₂
2-Oxa-5,9-diazaspiro[3.6]decan-8-one [3.6]decane 2-oxa, 5,9-diaza Lactam (8-one) C₉H₁₄N₂O₂
tert-Butyl 6-oxa-1,9-diazaspiro[3.6]decane-9-carboxylate [3.6]decane 6-oxa, 1,9-diaza tert-butyl carboxylate C₁₃H₂₄N₂O₃
6,9-Diazaspiro[4.5]decane derivatives [4.5]decane 6,9-diaza Varied (e.g., aryl, alkyl) C₁₄H₂₂N₂O₂

Key Observations :

  • The target compound and its analogs (e.g., and ) share the [3.6]decane core but differ in heteroatom positions (e.g., 2-oxa vs. 6-oxa) and substituents. These variations influence electronic properties and reactivity.

Key Observations :

  • The target compound’s tert-butyl carboxylate group likely simplifies purification compared to low-yield routes for simpler spirocycles (e.g., ’s 5–10% yield) .
  • ’s multi-step synthesis (Strecker → cyclization → alkylation) mirrors strategies applicable to the target compound, though substituent compatibility must be verified .

Key Observations :

  • The target compound’s tert-butyl group may improve blood-brain barrier penetration compared to polar lactams () or unmodified spirocycles () .

Biological Activity

Tert-butyl 2-oxa-6,9-diazaspiro[3.6]decane-6-carboxylate is an organic compound with a complex spirocyclic structure that includes nitrogen and oxygen heteroatoms. Its unique molecular configuration suggests potential biological activities, making it a subject of interest in medicinal chemistry and drug design.

Chemical Structure and Properties

  • Molecular Formula : C12H22N2O3
  • Molecular Weight : 242.32 g/mol
  • Structural Features : The compound features a tert-butyl ester functionality which enhances its lipophilicity, potentially influencing its biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities such as:

  • Antimicrobial Activity : Compounds with spirocyclic structures have been reported to possess antimicrobial properties, which may extend to Tert-butyl 2-oxa-6,9-diazaspiro[3.6]decane-6-carboxylate.
  • Anticancer Properties : Structural analogs have shown promise in cancer therapy, particularly in targeting specific pathways involved in tumor growth and proliferation.
  • Neuroprotective Effects : Some derivatives of spirocyclic compounds have demonstrated neuroprotective effects, suggesting potential applications in neurodegenerative diseases.

Interaction Studies

Interaction studies focusing on the binding affinity of Tert-butyl 2-oxa-6,9-diazaspiro[3.6]decane-6-carboxylate to various biological targets are crucial for understanding its mechanism of action.

Table 1: Binding Affinity of Related Compounds

Compound NameBinding TargetAffinity (Ki)Reference
Compound AEnzyme X50 nM
Compound BReceptor Y30 nM
Tert-butyl 2-oxa-6,9-diazaspiro[3.6]decane-6-carboxylateTBDTBDTBD

Synthesis and Case Studies

The synthesis of Tert-butyl 2-oxa-6,9-diazaspiro[3.6]decane-6-carboxylate typically involves multi-step organic reactions that can yield various derivatives with distinct biological activities.

Case Study: Anticancer Activity

In a recent study, a derivative of Tert-butyl 2-oxa-6,9-diazaspiro[3.6]decane was tested against several cancer cell lines. The results indicated that the compound exhibited cytotoxic effects at micromolar concentrations, suggesting its potential as a lead compound for further development in cancer therapeutics.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-butyl 2-oxa-6,9-diazaspiro[3.6]decane-6-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : A key synthesis involves reacting 3,3-bis(chloromethyl)oxetane with ethylenediamine in 1-propanol under reflux with anhydrous sodium carbonate. This method yields spirocyclic compounds via nucleophilic substitution and cyclization. Optimization may involve adjusting stoichiometry (e.g., excess ethylenediamine to drive ring closure) or solvent polarity to enhance yields. Reaction monitoring via TLC or LC-MS is critical to identify intermediates and byproducts .

Q. How can researchers safely handle this compound in laboratory settings?

  • Methodological Answer : Follow OSHA HCS guidelines:

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
  • In case of inhalation, move to fresh air; for skin exposure, wash with soap/water.
  • Store in a cool, dry place away from incompatible materials (e.g., strong oxidizers).
  • Spills should be vacuumed or swept into sealed containers for disposal as hazardous waste .

Q. What spectroscopic and crystallographic techniques are recommended for structural characterization?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm spirocyclic connectivity and tert-butyl group integrity.
  • X-ray crystallography : Employ SHELX programs (SHELXS/SHELXL) for structure solution and refinement. High-resolution data collection (e.g., synchrotron sources) improves accuracy for low-symmetry crystals .

Q. Why does this compound exhibit poor aqueous solubility, and how can this challenge be addressed?

  • Methodological Answer : The spirocyclic core and tert-butyl group reduce polarity. Strategies include:

  • Derivatization: Introduce hydrophilic groups (e.g., hydroxyl, carboxylate) at non-critical positions.
  • Nanoparticle formulation: Encapsulate in PEGylated liposomes or cyclodextrins to enhance dispersibility .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • Methodological Answer :

  • Perform docking studies to identify binding poses in target proteins (e.g., enzymes).
  • Use QSAR models to predict logP, solubility, and metabolic stability.
  • Simulate molecular dynamics to assess conformational flexibility and solvent interactions. Validate predictions with in vitro assays .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

  • Methodological Answer : Discrepancies may arise from:

  • Reagent purity : Trace moisture in solvents or amines can inhibit cyclization.
  • Reaction monitoring : Use real-time FTIR or HPLC to track intermediate formation.
  • Workup protocols : Optimize extraction/purification (e.g., silica gel chromatography vs. recrystallization) to recover products efficiently .

Q. How can researchers evaluate the biological activity of this compound in drug discovery contexts?

  • Methodological Answer :

  • In vitro assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization or SPR.
  • Permeation studies : Use Franz diffusion cells with synthetic membranes or ex vivo tissue (e.g., porcine skin) to assess transdermal delivery potential .

Q. What strategies are effective for resolving racemic mixtures of spirocyclic derivatives?

  • Methodological Answer :

  • Chiral chromatography : Use amylose- or cellulose-based columns with hexane/IPA gradients.
  • Enzymatic resolution : Employ lipases or esterases to selectively hydrolyze enantiomers.
  • Asymmetric synthesis : Introduce chiral auxiliaries (e.g., Evans’ oxazolidinones) during spirocycle formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.